molecular formula C19H18F3NO2 B2393457 N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amine CAS No. 866150-43-8

N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amine

Cat. No. B2393457
CAS RN: 866150-43-8
M. Wt: 349.353
InChI Key: JHWQNEVSLOYOTF-FOKLQQMPSA-N
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Description

N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amine is a useful research compound. Its molecular formula is C19H18F3NO2 and its molecular weight is 349.353. The purity is usually 95%.
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Scientific Research Applications

Electrochromic Materials

Electrochromic materials exhibit reversible color changes upon applying varying potentials or undergoing redox processes. These materials find applications in auto-dimming mirrors, smart windows, and energy storage devices . In the case of our compound, several studies have explored its electrochromic properties:

  • Polydithienylpyrroles (PTTPP, P (TTPP- co -DTC), and P (TTPP- co -DTP)) : These 4-(trifluoromethoxy)phenyl-based polymers were synthesized electrochemically. The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles led to decreased HOMO and LUMO energy levels. PTTPP film displayed three distinct colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) during the reduction-oxidation process. The optical contrast of PTTPP, P (TTPP- co -DTC), and P (TTPP- co -DTP) electrodes varied at different wavelengths. For instance, PTTPP showed 24.5% contrast at 1050 nm. Additionally, PTTPP-based electrochromic devices (ECDs) exhibited high transmittance changes and efficiency .

Inhibitors of Human Soluble Epoxide Hydrolase

Our compound’s derivatives have shown promise as inhibitors of human soluble epoxide hydrolase. Specifically, N, N ′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized. These compounds could potentially play a role in managing related health conditions .

Other Applications

While the above two fields are well-documented, further research may reveal additional applications. For instance, the compound’s crystal structure and its potential interactions with other molecules could be explored . Additionally, investigations into its pharmacological properties, catalytic activity, or other chemical reactivity pathways may yield valuable insights.

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c1-12-4-9-16(17-15(12)10-18(2,3)25-17)23-11-13-5-7-14(8-6-13)24-19(20,21)22/h4-9,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWQNEVSLOYOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)N=CC3=CC=C(C=C3)OC(F)(F)F)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amine

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